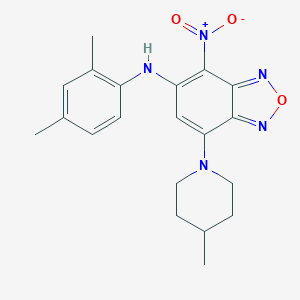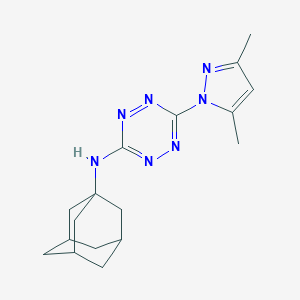![molecular formula C19H17F6N3O2S B395872 METHYL 2-[2-AMINO-3-CYANO-6-METHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B395872.png)
METHYL 2-[2-AMINO-3-CYANO-6-METHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)-1(4H)-pyridinyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, a benzothiophene moiety, and multiple trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[2-AMINO-3-CYANO-6-METHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl) compounds.
Construction of the Benzothiophene Moiety: This step involves the cyclization of a suitable thiophene precursor under acidic or basic conditions.
Coupling Reactions: The pyridine and benzothiophene units are then coupled through a series of nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)-1(4H)-pyridinyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyridine and benzothiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated compounds in the presence of bases like potassium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of alkylated or arylated derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)-1(4H)-pyridinyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of METHYL 2-[2-AMINO-3-CYANO-6-METHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to hydrophobic pockets in proteins, while the amino and cyano groups facilitate hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)-1(4H)-pyridinyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- 3-cyano-6-methoxymethyl-4-methyl-2(1H)-pyridinethione
- Trifluoromethyl ketones
Uniqueness
Methyl 2-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)-1(4H)-pyridinyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of trifluoromethyl groups and the benzothiophene moiety, which confer distinct physicochemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C19H17F6N3O2S |
|---|---|
Molekulargewicht |
465.4g/mol |
IUPAC-Name |
methyl 2-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)pyridin-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H17F6N3O2S/c1-9-7-17(18(20,21)22,19(23,24)25)11(8-26)14(27)28(9)15-13(16(29)30-2)10-5-3-4-6-12(10)31-15/h7H,3-6,27H2,1-2H3 |
InChI-Schlüssel |
OIINQGQBVHQFQI-UHFFFAOYSA-N |
SMILES |
CC1=CC(C(=C(N1C2=C(C3=C(S2)CCCC3)C(=O)OC)N)C#N)(C(F)(F)F)C(F)(F)F |
Kanonische SMILES |
CC1=CC(C(=C(N1C2=C(C3=C(S2)CCCC3)C(=O)OC)N)C#N)(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[[6-(4-Bromophenyl)-3-(4-chlorophenyl)-1,2,4-triazin-5-yl]amino]ethanol](/img/structure/B395795.png)


![N-(4-{[4-NITRO-7-(PYRROLIDIN-1-YL)-2,1,3-BENZOXADIAZOL-5-YL]AMINO}PHENYL)ACETAMIDE](/img/structure/B395802.png)

![Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-7-(2,6-dimethylmorpholin-4-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B395806.png)



